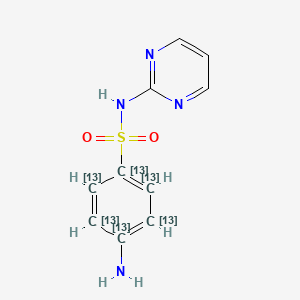

Sulfadiazine-13C6

Übersicht

Beschreibung

Sulfadiazine-13C6 is a labeled variant of Sulfadiazine . Sulfadiazine is a sulfonamide antibiotic with antimalarial activity . It is used for research purposes .

Synthesis Analysis

Sulfadiazine and its isotopically labeled variants can be synthesized using commercially available uniformly [14C]- and [13C]-labeled aniline as starting materials . The process involves a four-step or five-step reaction, which includes the condensation of labeled N-acetylsulfanilyl chloride and aminoheterocycles .

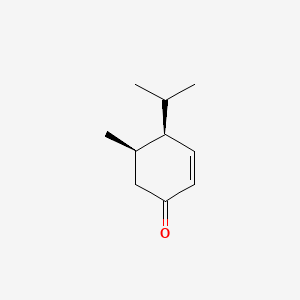

Molecular Structure Analysis

The molecular formula of Sulfadiazine-13C6 is C4H10N4O2S . Its molecular weight is 256.23 .

Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Degradation :

- Sulfadiazine is widely used in veterinary medicine, and its sorption and desorption behavior in soil and soil-manure systems have been studied. It is known to bind tightly to soil particles, showing significant hysteresis effects in its sorption-desorption behavior, which raises concerns about environmental contamination, especially in water sources (Sukul et al., 2008).

- Investigations on sulfadiazine's fate in manured soil have shown that it forms nonextractable residues in soil, indicating its high affinity to soil matrices and potential for environmental persistence (Kreuzig & Höltge, 2005).

Biodegradation and Microbial Interaction :

- Studies have focused on sulfadiazine's biodegradation in anaerobic denitrifying systems, revealing that certain microbial communities are highly efficient in degrading sulfadiazine. This suggests potential strategies for mitigating its environmental impact (Zheng et al., 2020).

- The impact of sulfadiazine on microbial communities and nitrogen transformation in soil has also been a focus, with evidence showing that it affects the abundance and diversity of denitrifying bacteria (Kleineidam et al., 2010).

Solubility and Thermodynamic Properties :

- Research has been conducted on the solubility of sulfadiazine in subcritical water and water-alcohol mixtures, which is crucial for understanding its behavior in various environmental conditions (Akay et al., 2018).

Photodegradation and Environmental Effects :

- Photodegradation studies have examined the breakdown of sulfadiazine under various environmental conditions, including in soil surfaces and aqueous solutions, providing insights into how it may degrade in natural settings (Wolters & Steffens, 2005).

Detection and Analysis Techniques :

- Development of methods for the detection and analysis of sulfadiazine in various environments, such as fish farming and wastewater, highlights the need for monitoring its presence and concentrations in different ecosystems (Almeida et al., 2011).

Eigenschaften

IUPAC Name |

4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-AHBHZWPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676145 | |

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfadiazine-13C6 | |

CAS RN |

1189426-16-1 | |

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189426-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)